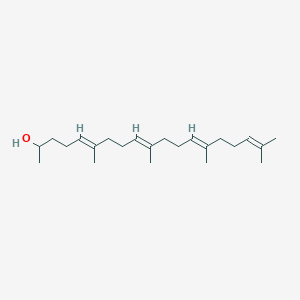![molecular formula C₃₆H₄₁NO₅ B1142905 (2S,3R,4R,5S)-3,4,5-Tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-1-piperidineethanol CAS No. 1445783-86-7](/img/no-structure.png)
(2S,3R,4R,5S)-3,4,5-Tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-1-piperidineethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2S,3R,4R,5S)-3,4,5-Tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-1-piperidineethanol” is an intermediate in the synthesis of N-substituted iminosugar derivative, miglitol . It has a molecular weight of 567.71 and a molecular formula of C36H41NO5 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C36H41NO5 . Unfortunately, the specific structural details or graphical representation are not provided in the available resources.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources. It is known to be an intermediate in the synthesis of miglitol , but the exact reactions are not specified.Physical And Chemical Properties Analysis
This compound is soluble in DCM, Ethyl Acetate, and Methanol . Its molecular weight is 567.71 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.Mécanisme D'action
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S,3R,4R,5S)-3,4,5-Tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-1-piperidineethanol involves the use of a piperidine derivative as the starting material, which is then subjected to a series of reactions to introduce the necessary functional groups. The final step involves the protection of the hydroxyl group with phenylmethoxy groups.", "Starting Materials": [ "2-(phenylmethoxy)methylpiperidine", "Phenylmagnesium bromide", "Ethyl chloroformate", "Triethylamine", "Hydrochloric acid", "Sodium hydroxide", "Sodium sulfate", "Methanol", "Chloroform", "Acetone", "Tetrahydrofuran", "Diethyl ether", "Sodium borohydride", "Methanesulfonic acid", "Phenylmethanol" ], "Reaction": [ "2-(phenylmethoxy)methylpiperidine is reacted with phenylmagnesium bromide to form the corresponding Grignard reagent.", "The Grignard reagent is then reacted with ethyl chloroformate to form the corresponding carbamate.", "The carbamate is then treated with triethylamine and hydrochloric acid to form the corresponding hydrochloride salt.", "The hydrochloride salt is then treated with sodium hydroxide to form the free base.", "The free base is then reacted with sodium sulfate and methanol to form the corresponding methanesulfonate salt.", "The methanesulfonate salt is then treated with sodium borohydride to reduce the carbonyl group to a hydroxyl group.", "The resulting alcohol is then protected with phenylmethoxy groups using methanesulfonic acid and phenylmethanol as the protecting agent.", "The final product is obtained by purification using a combination of chromatography and recrystallization." ] } | |
Numéro CAS |
1445783-86-7 |
Nom du produit |
(2S,3R,4R,5S)-3,4,5-Tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-1-piperidineethanol |
Formule moléculaire |
C₃₆H₄₁NO₅ |
Poids moléculaire |
567.71 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






